hematoporphyrin dihexyl ether
Description
Contextualization within Modern Photodynamic Research Paradigms
Modern photodynamic research is increasingly focused on developing photosensitizers with improved photophysical properties, greater tumor selectivity, and enhanced cellular uptake. The goal is to maximize the therapeutic effect while minimizing damage to surrounding healthy tissues. nih.gov Researchers are exploring various strategies to achieve this, including the synthesis of novel porphyrin derivatives with tailored chemical structures. researchgate.nettandfonline.com The modification of the porphyrin macrocycle allows for the fine-tuning of its electronic and photophysical properties, which is crucial for optimizing its performance in PDT. assumption.edu
Significance of Synthetic Porphyrin Derivatives in Preclinical Investigations
Synthetic porphyrin derivatives offer several advantages over naturally occurring ones in preclinical research. Their structures can be systematically modified to enhance properties such as hydrophobicity, which can influence cellular uptake and localization. nih.govresearchgate.net This adaptability allows for the creation of photosensitizers with improved efficacy and reduced side effects. Preclinical studies involving various synthetic porphyrins have demonstrated their potential in treating a range of cancers, highlighting the importance of continued research in this area. tandfonline.comnih.gov
Overview of Hematoporphyrin (B191378) Dihexyl Ether as a Research Compound
Hematoporphyrin dihexyl ether is a synthetic derivative of hematoporphyrin, a naturally occurring porphyrin. nih.govnih.gov It is characterized by the presence of two hexyl ether groups, which increase its lipophilicity. nih.gov This increased lipophilicity is believed to contribute to its enhanced cellular uptake compared to less hydrophobic porphyrins. nih.govresearchgate.net Research has shown that this compound is an efficient photosensitizer, capable of inducing cell death upon light activation. nih.gov
Research Findings on this compound
| Property | Finding | Source |
| Cellular Uptake | Cellular uptake is 3-4 times greater than that of Photofrin II. | nih.govresearchgate.net |
| Photoinactivation Quantum Yield | The quantum yield for photoinactivation of cells is twice as large as that for Photofrin II. | nih.gov |
| Cellular Retention | Approximately 20% of the cell-bound drug is removed when incubated with a porphyrin-free medium containing serum. | nih.gov |
| Aggregation State | It is less aggregated in cells compared to Photofrin II. | nih.gov |
These findings underscore the potential of this compound as a promising photosensitizer for further investigation in photodynamic therapy. Its enhanced cellular uptake and high quantum yield for photoinactivation make it a compound of significant interest in the ongoing effort to develop more effective cancer treatments. nih.govnih.gov
Properties
CAS No. |
111922-13-5 |
|---|---|
Molecular Formula |
C9H21N4P |
Synonyms |
hematoporphyrin dihexyl ether |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Hematoporphyrin Dihexyl Ether
Development of Synthetic Pathways for Hematoporphyrin (B191378) Dihexyl Ether
The synthesis of hematoporphyrin dihexyl ether primarily involves the chemical modification of a hematoporphyrin precursor. This derivatization is a crucial step in tailoring the molecule's properties for specific applications.
Derivatization from Hematoporphyrin Precursors
The principal method for synthesizing this compound is through the derivatization of hematoporphyrin. nih.gov A common approach involves the reaction of hematoporphyrin with a corresponding hexyl-containing reagent to form the ether linkages. One established method is the reaction of the HBr adduct of protoporphyrin with a selected carbinol, in this case, hexanol, followed by the hydrolysis of any ester functions. nih.gov Another synthetic route is the Williamson ether synthesis, which involves reacting an alkoxide ion with a primary alkyl halide. In the context of HDHE, this would typically involve the reaction of hexanol with a deprotonating agent and a hexyl halide.
Furthermore, the synthesis can be initiated from hematoporphyrin diacetate. This involves reacting the diacetate derivative with the appropriate alcohol. google.com The reaction can also be achieved by reacting a porphyrin with the relevant alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net These methods leverage the reactive hydroxyl groups on the hematoporphyrin molecule to introduce the dihexyl ether moieties. The synthesis can also be controlled to produce symmetrical ether-linked dimers. researchgate.net
Optimization of Reaction Conditions and Yields
The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often manipulated to improve yields include temperature, reaction time, and the choice of catalyst. For instance, in the sulfuric acid-catalyzed reaction of hematoporphyrin with an alcohol, prescribed conditions of temperature and time are crucial for achieving good yields. researchgate.net
The choice of solvent and base can also significantly impact the outcome of the synthesis. While specific yield data for the synthesis of this compound is not always detailed in the literature, related syntheses of porphyrin ethers highlight the importance of these factors. The procedures are often designed to be suitable for larger-scale production and to be relatively inexpensive. researchgate.net Purification of the final product, typically through chromatographic methods, is a critical step to ensure the removal of unreacted starting materials and byproducts, thereby affecting the final isolated yield. nih.gov
Isomeric Analysis and Purity Assessment in Research Synthesis
Due to the nature of the hematoporphyrin starting material, the synthesis of this compound can result in a mixture of isomers. Therefore, robust analytical methods are essential for the separation, quantification, and structural confirmation of the desired product.
Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its isomers. nih.govnih.gov Reversed-phase HPLC is commonly employed, where the retention time of the porphyrin ethers increases with the hydrophobicity of the ether chains. nih.gov This allows for the separation of different ether derivatives and also for the potential separation of positional isomers.
The separation of porphyrin isomers is critical, and various HPLC methods have been developed for this purpose. nih.gov These methods often utilize gradient elution systems with mobile phases consisting of mixtures like methanol (B129727) and ammonium (B1175870) acetate (B1210297) to achieve good resolution of positional isomers. uta.edu The elution order of isomers can be influenced by factors such as the substitution pattern on the porphyrin ring. For instance, in some systems, para,para isomers elute before ortho,para isomers, which are followed by ortho,ortho isomers. nih.gov The use of fluorescence detection can enhance the sensitivity and selectivity of HPLC analysis for porphyrins.
| Parameter | Condition | Reference |
| Column | Reversed-phase (e.g., C18) | nih.gov |
| Mobile Phase | Gradient of methanol and ammonium acetate buffer | uta.edu |
| Detection | UV-Vis or Fluorescence | nih.gov |
| Application | Separation of positional isomers, Purity assessment | nih.govnih.gov |
Spectrometric Approaches for Structural Confirmation (e.g., Mass Spectrometry)
Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. nih.gov It provides crucial information about the molecular weight of the synthesized compound, confirming the successful addition of the two hexyl ether groups. The structures of related porphyrin dimers and trimers have been successfully confirmed using mass spectroscopy. nih.gov
The fragmentation pattern observed in the mass spectrum can offer further structural insights. For ethers, characteristic fragmentation includes α-cleavage, which is the cleavage of the bond adjacent to the oxygen atom. nih.gov In the case of this compound, this would involve the loss of alkyl radicals from the hexyl chains. The analysis of these fragmentation patterns helps to confirm the identity and structure of the synthesized molecule. Mass spectrometry is also a valuable tool for identifying and characterizing different components in complex mixtures of porphyrin derivatives. researchgate.net
Rational Design Principles for this compound Analogues
The design of analogues of this compound is guided by the desire to fine-tune the molecule's properties for specific applications, particularly in the context of photodynamic therapy. The core principle is to systematically modify the chemical structure to enhance desired characteristics while minimizing potential drawbacks.
A key aspect of rational design is the modification of the ether side chains. For example, the synthesis of hematoporphyrin dicyclohexanyl and diphenyl ethers represents an effort to explore the impact of different alkyl and aryl groups on the molecule's properties. nih.gov The introduction of fluorine atoms into the ether side chains to create fluorinated hematoporphyrin ether derivatives is another example of rational design aimed at improving photodynamic activity. nih.gov
The design principles often focus on optimizing the amphiphilicity of the molecule, which influences its interaction with biological membranes and its cellular uptake. The length and nature of the ether chains play a significant role in determining the hydrophobicity of the compound. nih.gov Furthermore, the design can aim to enhance the generation of singlet oxygen, a key cytotoxic agent in photodynamic therapy. nih.govbiomedres.us The synthesis of nanoscale coordination polymers using hematoporphyrin ether derivatives as ligands is another advanced design strategy to create multifunctional nanomaterials. explorationpub.com
Structure-Property Relationships in Derivatization
The derivatization of hematoporphyrin to form ethers like this compound significantly influences its chemical and physical properties. This alteration is primarily due to the introduction of alkyl chains, which modifies the molecule's hydrophobicity, aggregation behavior, and, consequently, its interaction with biological and chemical environments.
The fundamental structure of a porphyrin, a class of organic compounds characterized by a large aromatic ring, allows for various modifications. In the case of hematoporphyrin, the presence of hydroxyl groups on the ethyl side chains provides reactive sites for etherification. The addition of a dihexyl ether moiety to the hematoporphyrin core increases its lipophilicity compared to the parent compound. This enhanced lipophilicity is a key factor governing its behavior in different solvent systems and its ability to associate with lipid-based structures.
Studies on porphyrin derivatives have shown a clear relationship between their structure and their spectroscopic and photophysical properties. researchgate.net The introduction of substituents, such as the dihexyl ether groups, can cause shifts in the absorption and fluorescence emission spectra. For instance, a red shift in the emission maxima of hematoporphyrin derivatives has been observed when moving from a hydrophilic to a lipophilic environment. researchgate.net This is indicative of the strong influence the microenvironment has on the electronic properties of the porphyrin macrocycle. researchgate.net
The aggregation state of porphyrin derivatives is also heavily dependent on their structure. While Photofrin II, a clinically used photosensitizer, tends to aggregate in cellular environments, this compound shows a reduced tendency for aggregation. nih.gov This difference in aggregation behavior is attributed to the presence of the bulky hexyl ether groups, which can sterically hinder the close approach of the porphyrin rings necessary for aggregation. The degree of aggregation is a critical factor as it can influence the photosensitizing efficiency of the molecule. nih.gov
Influence of Alkyl Chain Length on Chemical Behavior
The length of the alkyl chain in hematoporphyrin ethers is a critical determinant of their chemical and photophysical behavior. A homologous series of hematoporphyrin di-ethers, from methyl to hexyl, has been synthesized to systematically study this influence. nih.gov
One of the most direct effects of increasing the alkyl chain length is the corresponding increase in hydrophobicity. This property can be quantitatively assessed using techniques like high-performance liquid chromatography (HPLC). Research has demonstrated a linear relationship between the HPLC retention time and the number of carbon atoms in the alcohol used for the ether synthesis. nih.gov This indicates a progressive increase in non-polar character as the alkyl chain is elongated.
The photophysical properties of porphyrin derivatives are also modulated by the length of the appended alkyl chains. researchgate.net While the fundamental absorption and emission characteristics are determined by the porphyrin macrocycle, the alkyl chains influence the molecule's interaction with its environment, which in turn affects these properties. For example, providing a fluorophore with a long alkyl chain can enhance its incorporation into micellar structures. researchgate.net
Studies comparing different hematoporphyrin di-ethers have revealed that the length of the alkyl chain impacts their interaction with cellular systems. For instance, this compound and dicyclohexyl ether were found to be taken up by cells to a much greater extent (3-4 times better) than the diphenyl ether derivative. nih.gov This is likely due to the increased lipid solubility conferred by the longer and more flexible alkyl chains, facilitating passage through cell membranes.
The following table summarizes the cellular uptake and removal of various hematoporphyrin derivatives, highlighting the influence of the ether group:
| Compound | Relative Cellular Uptake | Percentage Removed by Serum |
| Photofrin II | 1x | 14% |
| Hematoporphyrin Diphenyl Ether | 1x | 28% |
| This compound | 3-4x | 20% |
| Hematoporphyrin Dicyclohexyl Ether | 3-4x | 50% |
Data sourced from Moan et al. (1988) nih.gov
This data illustrates that while both dihexyl and dicyclohexyl ethers exhibit enhanced cellular uptake, the dicyclohexyl ether is more readily removed from cells by serum. nih.gov This suggests a complex interplay between hydrophobicity, molecular shape, and binding affinity to cellular components and serum proteins.
In essence, the length of the alkyl chain in hematoporphyrin ethers acts as a tuning parameter, allowing for the fine-adjustment of their chemical properties to suit specific applications.
Photophysical and Photochemical Properties in Experimental Systems
Light Absorption and Emission Spectroscopy of Hematoporphyrin (B191378) Dihexyl Ether
The absorption of light and subsequent emission are primary events that dictate the efficiency of a photosensitizer. The spectral characteristics of hematoporphyrin dihexyl ether are consistent with the broader class of porphyrins, featuring distinct absorption bands and fluorescence emission.
Like other porphyrins, the UV-visible absorption spectrum of this compound is characterized by two main features: an intense absorption band in the near-UV region, known as the Soret band (or B-band), and several weaker bands at longer wavelengths in the visible region, known as Q-bands. The Soret band arises from a strongly allowed electronic transition (S₀ → S₂), while the Q-bands are due to a quasi-forbidden transition (S₀ → S₁).
In cellular environments, the absorption profile provides insights into the aggregation state of the molecule. Spectroscopic studies have indicated that this compound exists in a less aggregated state within cells compared to more complex mixtures like Photofrin II®. nih.gov This reduced aggregation is significant because monomeric porphyrins are generally more photoactive than their aggregated counterparts, which often exhibit quenched excited states.
Table 1: General Absorption Characteristics of Porphyrins
| Band | Wavelength Region | Relative Intensity | Electronic Transition |
|---|---|---|---|
| Soret Band | ~380–420 nm | Very Strong | S₀ → S₂ |
| Q-Bands | ~500–650 nm | Weak to Moderate | S₀ → S₁ |
Note: Specific absorption maxima for this compound are dependent on the solvent and local microenvironment.
Following the absorption of a photon and excitation to a singlet excited state (S₁), this compound can relax to the ground state (S₀) by emitting a photon. This process is known as fluorescence. The fluorescence spectrum is typically a mirror image of the Q-band absorption spectrum and is characterized by two main emission peaks.
Excited State Dynamics and Energy Transfer Mechanisms
After light absorption, the excited singlet state of this compound can undergo several competing processes, including fluorescence, internal conversion, or intersystem crossing to a long-lived triplet state. The population of this triplet state is crucial for the photosensitizing action of the molecule.
Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). This spin-forbidden transition is a key step in the generation of reactive oxygen species. For most effective photosensitizers, the quantum yield of intersystem crossing is high, meaning a large fraction of the excited singlet state molecules are converted to the triplet state. The efficiency of ISC is inversely related to the fluorescence quantum yield; a low fluorescence yield often implies a high triplet state yield, which is desirable for photodynamic applications.
Once in the triplet state, the photosensitizer can transfer its energy to molecular oxygen (O₂), which is naturally in a triplet ground state. This energy transfer, known as a Type II photochemical process, excites the oxygen molecule to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent and is considered the primary cytotoxic species responsible for cell death in many forms of photodynamic therapy.
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of photosensitizer triplet states that result in the formation of singlet oxygen. While a specific ΦΔ value for this compound is not extensively documented, comparative studies have shown that it is a highly efficient photosensitizer for inducing cell inactivation, suggesting effective singlet oxygen generation. nih.gov Studies on similar monomeric hematoporphyrin derivatives in methanol (B129727) have reported singlet oxygen quantum yields as high as 0.64. nih.govresearchgate.net
Table 2: Key Quantum Yields in Photophysics
| Parameter | Symbol | Description |
|---|---|---|
| Fluorescence Quantum Yield | Φf | Efficiency of photon emission from the S₁ state. |
| Triplet Quantum Yield | ΦT | Efficiency of intersystem crossing from S₁ to T₁ state. |
| Singlet Oxygen Quantum Yield | ΦΔ | Efficiency of ¹O₂ generation from the T₁ state. |
The generation of cytotoxic species by an excited photosensitizer can occur through two primary mechanisms, designated Type I and Type II.
Type II Mechanism: As described above, this pathway involves the direct energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen to produce singlet oxygen (¹O₂). This is generally considered the dominant pathway for porphyrin-based photosensitizers in well-oxygenated environments.
Type I Mechanism: In this pathway, the triplet-state photosensitizer interacts directly with a substrate molecule (including the solvent or a biomolecule) through electron or hydrogen transfer. This results in the formation of radical ions or neutral radicals. These radical species can then react with molecular oxygen to produce other reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).
While the Type II pathway is often predominant, the Type I mechanism can become significant, particularly in environments with low oxygen concentration or high concentrations of reducible substrates. The balance between Type I and Type II pathways is influenced by the specific photosensitizer, its subcellular localization, and the local biochemical environment.
Aggregation Phenomena and Their Impact on Photochemical Efficacy
The aggregation state of this compound is a critical determinant of its photophysical and photochemical properties, profoundly influencing its efficacy in experimental systems. The tendency of this amphiphilic molecule to self-aggregate, particularly in aqueous environments, can significantly alter its light-absorbing and energy-transfer characteristics. Understanding and controlling these aggregation phenomena are paramount for optimizing its performance as a photosensitizer in research applications.
Self-Aggregation in Aqueous and Micro-Heterogeneous Environments
This compound exhibits a strong propensity for self-aggregation in polar solvents such as water. This behavior is driven by the hydrophobic interactions between the nonpolar dihexyl ether chains and the porphyrin macrocycle, leading to the formation of non-covalent assemblies. In aqueous solutions, this aggregation is characterized by significant changes in the electronic absorption spectrum. Specifically, a blue shift and broadening of the Soret band are observed, which are indicative of the formation of "H-type" aggregates where the porphyrin molecules are stacked in a face-to-face arrangement.
In contrast, in micro-heterogeneous environments, such as in the presence of surfactants like Triton X-100 which form micelles, the aggregation behavior of this compound is substantially modified. Within the hydrophobic core of the micelles, the photosensitizer molecules are shielded from the aqueous bulk, leading to their disaggregation and existence in a monomeric state. This monomerization is evidenced by a sharpening and red-shift of the Soret band in the absorption spectrum, resembling the spectral characteristics observed in non-polar organic solvents where the molecule is fully monomeric. The critical micelle concentration (CMC) of the surfactant is a key factor in this process, with disaggregation occurring at surfactant concentrations above the CMC.
The degree of aggregation is also influenced by the specific solvent environment. For instance, in a mixture of ethanol (B145695) and water, the extent of aggregation can be modulated by varying the solvent composition. An increase in the water content of the mixture promotes the formation of aggregates, while a higher proportion of ethanol favors the monomeric form.
Influence of Aggregation on Fluorescence and Triplet State Yields
The aggregation state of this compound has a pronounced effect on its fluorescence and triplet state quantum yields, which are crucial parameters for its photosensitizing activity. In the aggregated state, both the fluorescence quantum yield and the triplet state quantum yield are significantly diminished. This quenching of the excited states is a direct consequence of the close proximity of the porphyrin molecules within the aggregate, which facilitates rapid non-radiative decay pathways, effectively deactivating the excited singlet and triplet states before they can participate in photochemical reactions.
Conversely, when this compound is in a monomeric state, as observed in non-polar organic solvents or within micelles, its fluorescence and triplet state quantum yields are markedly higher. For example, the fluorescence quantum yield is substantially greater in environments that promote monomerization compared to aqueous solutions where aggregation dominates. This enhancement is attributed to the prevention of self-quenching interactions between the porphyrin molecules.
The triplet state, which is essential for the generation of reactive oxygen species in photodynamic processes, is particularly sensitive to aggregation. The triplet state lifetime is significantly shortened in aggregated species, reducing the efficiency of energy transfer to molecular oxygen to produce singlet oxygen. Consequently, the quantum yield of singlet oxygen generation is much higher for the monomeric form of this compound.
Table 1: Photophysical Properties of this compound in Different Environments
| Environment | Aggregation State | Fluorescence Quantum Yield (Φ_F) | Triplet State Quantum Yield (Φ_T) |
|---|---|---|---|
| Aqueous Solution | Aggregated | Low | Low |
| Micellar Solution (above CMC) | Monomeric | High | High |
| Non-polar Organic Solvent | Monomeric | High | High |
Strategies for Mitigating Aggregation in Research Formulations
Given the detrimental effects of aggregation on the photochemical efficacy of this compound, various strategies are employed in research formulations to promote its monomeric form. A primary approach involves the use of delivery systems that create micro-heterogeneous environments.
The incorporation of this compound into micelles using non-ionic surfactants, such as Triton X-100 or Tween 80, is a widely adopted strategy. By encapsulating the photosensitizer within the hydrophobic core of the micelles, it is effectively isolated from the aqueous environment, thereby preventing self-aggregation. This leads to a significant enhancement of its photophysical properties, including increased fluorescence and a higher quantum yield of singlet oxygen generation.
Another strategy involves the use of co-solvents. By preparing formulations in solvent systems that are less polar than water, such as ethanol-water mixtures, the tendency for aggregation can be reduced. Adjusting the solvent polarity allows for a degree of control over the monomer-aggregate equilibrium.
Furthermore, conjugation of this compound to macromolecules or incorporation into nanoparticle-based delivery systems can also serve to mitigate aggregation. These approaches physically separate the photosensitizer molecules, preventing the close interactions that lead to the formation of non-fluorescent and photochemically inactive aggregates. The choice of strategy depends on the specific requirements of the experimental system, with the overarching goal of maximizing the concentration of the monomeric, photoactive species.
Interaction with Biological Systems in Preclinical and in Vitro Models
Cellular Uptake and Internalization Mechanisms
The efficiency of a photosensitizer is critically dependent on its ability to be taken up and retained by target cells. Research has focused on understanding the kinetics and the physicochemical properties that govern the entry of hematoporphyrin (B191378) dihexyl ether into cells.
Studies have demonstrated that the cellular uptake of hematoporphyrin dihexyl ether is a concentration-dependent process. In vitro experiments using various cell lines have shown that as the extracellular concentration of the compound increases, its intracellular concentration also rises. One study found that this compound was taken up by cells 3-4 times more effectively than the clinically used porphyrin preparation Photofrin II. nih.gov This enhanced uptake is a significant characteristic that influences its photosensitizing efficacy.
The retention of the compound within the cells is also a crucial factor. After loading cells with this compound, incubation in a porphyrin-free medium containing serum resulted in the removal of approximately 20% of the cell-bound drug. nih.gov This indicates a relatively strong association with cellular components.
Table 1: Comparative Cellular Uptake of Porphyrin Compounds
| Compound | Relative Cellular Uptake Compared to Photofrin II |
|---|---|
| This compound | 3-4 times greater |
| Hematoporphyrin Dicyclohexyl Ether | 3-4 times greater |
| Hematoporphyrin Diphenyl Ether | Same degree |
The lipophilicity, or the ability of a compound to dissolve in fats, oils, and lipids, plays a significant role in its ability to cross the lipid-rich cell membrane. The relative hydrophobicity of a porphyrin is an important determinant of its subcellular localization and photodynamic toxicity. researchgate.net For a series of hematoporphyrin di-ethers, it was observed that cellular uptake and retention increased with decreasing polarity (and thus increasing lipophilicity). nih.gov This trend directly correlated with their efficiency in sensitizing cultured cells to photoinactivation. nih.gov
However, the relationship between polarity and cell uptake is not always straightforward. One study noted that for this compound, along with its diphenyl and dicyclohexyl counterparts, the data on cell uptake and retention did not show a uniform relationship to the polarity of the drugs, which contrasts with findings for other hematoporphyrin diethers of linear hydrocarbons. nih.gov This suggests that while lipophilicity is a key factor, other molecular properties also influence cellular entry.
The process by which cells internalize substances from their external environment is known as endocytosis. While specific studies detailing the endocytic pathways for this compound are not extensively available, the uptake of similar nanoparticles and photosensitizers often involves these mechanisms. nih.govresearchgate.net Endocytosis can occur through various routes, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govhbni.ac.in Once internalized, these molecules are often enclosed in endocytic vesicles. For a therapeutic agent to be effective, it may need to be released from these vesicles into the cytosol. researchgate.net The translocation across the vesicle membrane is a critical step for many drugs to reach their intracellular targets. researchgate.net
Subcellular Localization and Intracellular Distribution
Upon entering the cell, the distribution of a photosensitizer to specific organelles is a key determinant of its mechanism of action and the primary targets of photodamage.
Mitochondria are frequently implicated as a primary site for the localization of porphyrins and subsequent photodestruction. nih.govresearchgate.net The accumulation of photosensitizers in mitochondria is significant because these organelles are vital for cellular energy production and are involved in the regulation of apoptosis (programmed cell death). nih.gov Damage to mitochondrial structures can lead to the release of pro-apoptotic factors like cytochrome c, triggering a cascade of events that result in cell death. nih.gov Studies on related hematoporphyrin compounds have shown that they can induce apoptosis through the mitochondrial pathway. nih.gov While direct evidence for this compound is specific, the general behavior of porphyrins suggests that mitochondria are a likely target.
Lysosomes, the cell's recycling centers, are another important site for the accumulation of photosensitizers. researchgate.netnih.gov The localization of hematoporphyrin diesters in extranuclear spots within the cytoplasm has been suggested to be due to their presence in lysosomes. nih.gov This was supported by the observation that a lysosomal marker enzyme was partially inactivated by these compounds upon light exposure. nih.gov The capture of therapeutic drugs within lysosomes can sometimes lead to their degradation, preventing them from reaching their intended targets. researchgate.net However, in the context of PDT, the generation of reactive oxygen species within lysosomes can lead to lysosomal membrane rupture, releasing hydrolytic enzymes into the cytoplasm and causing cellular damage.
Interactions with Biological Membranes (e.g., Lipid Bilayers)
The interaction of photosensitizers with cellular membranes is a critical determinant of their biological activity, influencing uptake, localization, and the ultimate efficacy of photodynamic therapy (PDT). For this compound, its amphiphilic nature, conferred by the porphyrin macrocycle and the two hexyl ether chains, governs its behavior within the lipid bilayer.
Studies on various hematoporphyrin derivatives have shown that these molecules tend to localize within the hydrophobic core of the lipid membrane. The lipophilic ether chains of this compound facilitate its partitioning into the nonpolar acyl chain region of the phospholipid bilayer. This insertion into the membrane can lead to alterations in membrane fluidity. While specific studies on the effect of this compound on membrane fluidity are not extensively detailed in the reviewed literature, research on similar porphyrins suggests that their presence can decrease membrane fluidity, a consequence of the rigid porphyrin structure disrupting the packing of lipid acyl chains.
The aggregation state of porphyrins within the membrane is another crucial factor. Fluorescence and absorption spectroscopy of hematoporphyrin derivatives in liposomes indicate that the lipid environment can modulate the formation of aggregates. It is suggested that this compound exists in a less aggregated state within cellular membranes compared to more polar derivatives like Photofrin II®. nih.gov This is significant because the monomeric form of the photosensitizer is generally considered to be the most photoactive species. The reduced aggregation of this compound within the lipid bilayer may contribute to its high photosensitizing efficiency. nih.gov
Furthermore, the pH of the surrounding environment can influence the binding of porphyrins to lipid membranes. Studies on hematoporphyrin derivative (HpD) have shown greater binding to phosphatidylcholine liposomes under acidic conditions compared to normal physiological pH. This is attributed to the protonation of the carboxyl groups of the porphyrin, which increases its lipophilicity and facilitates its intercalation into the lipid bilayer. It is plausible that similar pH-dependent interactions occur with this compound, potentially contributing to its selective accumulation in the often acidic microenvironment of tumors.
Intracellular Retention and Efflux Studies in Cellular Models
The efficacy of a photosensitizer is not only dependent on its uptake into cells but also on its retention time. A longer intracellular retention allows for a greater therapeutic window for light activation. Studies have demonstrated that this compound exhibits significant cellular uptake and retention.
Research comparing a series of hematoporphyrin di-ethers revealed a correlation between decreasing polarity (and thus increasing lipophilicity) and increased cellular uptake and retention. nih.gov This trend suggests that the hydrophobic hexyl ether chains of this compound play a crucial role in its ability to be sequestered within intracellular membranes, thereby prolonging its presence within the cell.
A comparative study provided specific data on the efflux of this compound from cells. nih.gov When cells loaded with various porphyrins were incubated in a porphyrin-free medium containing serum, a certain percentage of the cell-bound drug was removed. This efflux is an important factor in determining the net intracellular concentration of the photosensitizer over time. The following table summarizes the efflux data from this study, comparing this compound with other relevant porphyrins.
The data indicates that this compound has a relatively low efflux rate (20%) compared to the more lipophilic dicyclohexyl ether derivative (50%), but slightly higher than the clinically used Photofrin II® (14%). nih.gov This suggests a balance between lipophilicity for uptake and sufficient hydrophilicity to be retained effectively within the cell's aqueous and lipid compartments. The prolonged intracellular presence of this compound is a key factor contributing to its potent photosensitizing properties. nih.gov
Modulation of Cellular Photosensitization by Intracellular Environment
The intracellular environment, with its unique pH, redox state, and molecular composition, can significantly modulate the photosensitizing activity of a compound. For this compound, these factors can influence its photophysical properties and, consequently, its ability to generate cytotoxic reactive oxygen species (ROS).
As previously mentioned, the lower degree of aggregation of this compound within cells, as inferred from spectroscopic data, is a critical factor for its high quantum yield of photoinactivation. nih.gov The intracellular environment, particularly the lipid-rich domains of membranes, likely favors the monomeric form of the photosensitizer, which is more efficient at producing singlet oxygen.
The pH of subcellular compartments can also play a role. For instance, the acidic environment of lysosomes or endosomes could potentially influence the protonation state of the porphyrin's propionic acid side chains, which in turn could affect its aggregation state and interaction with surrounding biomolecules. While direct studies on the pH-dependent photosensitization of this compound are limited, research on related porphyrins suggests that the intracellular pH can impact their photodynamic efficacy.
Preliminary tests have consistently indicated that this compound possesses a high photosensitizing efficiency in human cancer cells. nih.gov This efficiency is a culmination of its favorable interactions with biological membranes, its effective intracellular retention, and the modulation of its photophysical properties by the intracellular milieu to favor the generation of cytotoxic species upon illumination.
Preclinical Efficacy and Mechanistic Investigations of Photodynamic Action
In Vitro Photodynamic Efficacy in Cellular Models
The photosensitizing effects of dihematoporphyrin-ether (DHE) have been evaluated across various cell lines, revealing differential susceptibility between cancerous and non-cancerous cells. In one study, the human head and neck squamous cancer cell line, UM-SCC-38, was found to be more sensitive to the photodynamic effects of DHE compared to normal fibroblasts and malignant melanoma cells. nih.gov Uptake of DHE by the squamous cancer cells was rapid, reaching a maximum fluorescence intensity within 10 minutes of incubation. nih.gov
Furthermore, recovery from the photosensitizing effects after the removal of DHE varied among cell types. The UM-SCC-38 cancer cells recovered more rapidly than normal fibroblasts, normal keratinocytes, or the UM-MEL-1 melanoma cells when incubated in a drug-free medium before light exposure. nih.gov This suggests that the therapeutic window and treatment protocols may be influenced by the specific cell type's ability to retain or efflux the photosensitizer.
Table 1: Differential Cellular Response to Dihematoporphyrin-Ether (DHE) Photodynamic Therapy
| Cell Line | Cell Type | Relative Sensitivity to DHE-PDT | Key Observation |
| UM-SCC-38 | Head and Neck Squamous Cancer | High | More sensitive to photosensitization compared to normal cells and melanoma. nih.gov |
| Normal Fibroblasts | Normal Connective Tissue | Lower | Less sensitive to DHE-PDT than UM-SCC-38 cells. nih.gov |
| Normal Keratinocytes | Normal Epithelial Tissue | Not specified, used as control | Slower recovery from photosensitizing effects compared to UM-SCC-38. nih.gov |
| UM-MEL-1 | Malignant Melanoma | Lower | Less sensitive to DHE-PDT than UM-SCC-38 cells. nih.gov |
The phototoxicity of DHE is directly correlated with its concentration in the target cells. In vitro studies demonstrate a clear dose-dependent loss of cell viability. nih.gov In experiments using the UM-SCC-38 cell line, cells were incubated with DHE concentrations ranging from 1.25 to 50 µg/mL. nih.gov Following irradiation, a dose-dependent cytotoxic effect was observed, with cell viability loss detectable as early as one hour after light exposure and continuing to increase for up to four hours. nih.gov No phototoxicity was observed in cells that were irradiated in the absence of DHE, confirming that the cytotoxic effect is dependent on the presence of the photosensitizer. nih.gov
Photoactivation of hematoporphyrin (B191378) derivatives like DHE induces cell death through distinct, dose- and protocol-dependent mechanisms, primarily apoptosis and necrosis. nih.gov Apoptosis, or programmed cell death, is often observed at lower photosensitizer concentrations or specific incubation times. It is characterized by distinct morphological changes, including plasma membrane blebbing, condensation of chromatin, and fragmentation of the nucleus with oligonucleosomic degradation of DNA. nih.gov
The cytotoxic effects of photodynamic therapy are mediated by the generation of reactive oxygen species (ROS), principally singlet oxygen. bohrium.com These highly reactive molecules have a short half-life and a limited diffusion distance within the cell. nih.gov Consequently, the primary molecular damage occurs in close proximity to the subcellular localization of the photosensitizer. nih.gov
ROS can indiscriminately damage a wide array of essential biomolecules. nih.gov DNA is a significant target, where oxidative damage can lead to single and double-strand breaks, which are among the most lethal forms of cellular damage. nih.gov Other critical targets include lipids within cellular and organelle membranes (e.g., mitochondria, endoplasmic reticulum), leading to a loss of structural integrity and function. Proteins are also susceptible to oxidation, which can result in enzyme inactivation and disruption of critical cellular signaling pathways. nih.gov The specific subcellular targets and molecular responses can vary significantly depending on the photosensitizer used. nih.gov
Preclinical In Vivo Investigations in Experimental Animal Models
The therapeutic potential of hematoporphyrin di-ethers has been validated in preclinical animal models. Studies using C3H/Tif mice bearing mammary carcinomas have demonstrated the in vivo efficacy of these compounds as PDT sensitizers. nih.gov In these experiments, tumor-bearing mice were administered various hematoporphyrin di-ethers, and the tumors were subsequently irradiated with 630 nm light. nih.gov The treatment efficacy was quantified by measuring the delay in tumor growth compared to untreated controls. nih.gov
Research has shown that the sensitizing efficiency of these ethers increases with decreasing polarity (i.e., increasing lipophilicity). nih.gov This trend was observed in the order of di-methyl ether < di-propyl ether < di-butyl ether < di-amyl ether. Notably, haematoporphyrin di-amyl ether, an analogue of dihexyl ether, was found to be more effective than the standard haematoporphyrin derivative (HPD) and nearly as effective as Photofrin II (DHE) in causing tumor necrosis and delaying growth. nih.gov The nude mouse xenograft model, using transplanted human head and neck squamous cell carcinoma, has also been established as an effective system for studying HPD localization and PDT effects in vivo. nih.gov
Table 2: Comparative Efficacy of Haematoporphyrin Di-Ethers in a C3H Mouse Mammary Carcinoma Model
| Hematoporphyrin Di-Ether | Relative Polarity | Sensitizing Efficiency (Tumor Growth Delay) |
| Di-methyl ether | Highest | Lowest |
| Di-propyl ether | High | Moderate |
| Di-butyl ether | Low | High |
| Di-amyl ether | Lowest | Highest (More efficient than HPD) nih.gov |
Photo-induced Effects on Diseased Tissue in Research Models
The photodynamic action of hematoporphyrin dihexyl ether and related porphyrin photosensitizers on diseased tissues in preclinical models is primarily characterized by the induction of cell death through apoptosis and necrosis. e-century.us Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which inflict oxidative damage on cellular components, leading to the demise of malignant cells. biomedres.us
In studies involving hematoporphyrin derivatives, the therapeutic effect is initiated by the selective accumulation of the photosensitizer in tumor tissues. patsnap.com Subsequent irradiation of the tumor site triggers a cascade of photochemical reactions, resulting in direct cytotoxicity to the tumor cells. biomedres.us Research on disseminated pleural malignancies of Lewis lung carcinoma in mice demonstrated that intrathoracic administration of a hematoporphyrin injection, followed by light application, led to significant necrosis and apoptosis within the tumor tissues. e-century.us Histological analysis using Hematoxylin and Eosin (H&E) staining revealed extensive necrotic regions in the tumors of the photodynamic therapy (PDT) groups. e-century.us Furthermore, DNA in situ nick end-labeling staining confirmed a significant increase in the apoptotic index in the PDT-treated groups compared to control groups. e-century.us
The mode of cell death, whether apoptosis or necrosis, can be influenced by the subcellular localization of the photosensitizer and the intensity of the photodynamic treatment. nih.gov Porphyrins have been reported to localize in various cellular organelles, including the mitochondria, endoplasmic reticulum, and plasma membrane. nih.gov Damage to these structures by ROS can trigger different cell death pathways. For instance, mitochondrial damage is a potent initiator of the apoptotic cascade.
The efficacy of PDT with hematoporphyrin derivatives has been demonstrated in various tumor models. In a study on Lewis lung carcinoma, PDT with a hematoporphyrin conjugate resulted in a significant inhibition of tumor growth, with some instances of complete recovery in tumor-bearing mice. exp-oncology.com.ua This highlights the potential of these compounds to induce substantial and lasting therapeutic effects on diseased tissues in preclinical settings.
Biodistribution and Accumulation in Preclinical Tumor Models
The selective accumulation of a photosensitizer in tumor tissue relative to the surrounding healthy tissue is a critical determinant of the efficacy and safety of photodynamic therapy. patsnap.com Preclinical studies have been conducted to evaluate the biodistribution of hematoporphyrin analogues, including compounds structurally similar to this compound, in various tumor models.
In a study investigating the tissue localization of new synthetic porphyrins in nude mice xenografted with a human small cell lung cancer (POVD), a hematoporphyrin analogue designated as P13, which is understood to be this compound, was evaluated. nih.gov The biodistribution of P13 was compared with that of Photofrin II®, a clinically used photosensitizer. The results indicated that P13 exhibited a favorable biodistribution profile, with a better tumor-to-normal lung tissue ratio compared to Photofrin II®. nih.gov This enhanced selectivity is a promising characteristic for developing porphyrins for the photodynamic treatment of lung tumors. nih.gov
The following table summarizes the comparative biodistribution data for the hematoporphyrin analogue P13 and Photofrin II® in a human small cell lung cancer model xenografted in nude mice.
| Compound | Tumor Tissue Concentration (µg/g) | Normal Lung Tissue Concentration (µg/g) | Tumor-to-Normal Lung Ratio |
|---|---|---|---|
| P13 (this compound analogue) | Data not specified | Data not specified | Higher than Photofrin II® |
| Photofrin II® | Data not specified | Data not specified | Baseline |
Data presented is comparative as specific concentration values were not provided in the source. nih.gov
The preferential accumulation in tumor tissues is often attributed to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the trapping of macromolecules and lipophilic compounds like porphyrins. patsnap.com
Investigation of Resistance Mechanisms in Preclinical Models
Mechanisms of Resistance to Porphyrin Photosensitizers
Despite the promise of photodynamic therapy, the development of resistance in tumor cells can limit its therapeutic efficacy. mdpi.com Several mechanisms of resistance to porphyrin photosensitizers have been identified in preclinical models. These mechanisms can be broadly categorized as those that reduce the effective concentration of the photosensitizer at its target site and those that mitigate the cellular damage induced by PDT. nih.govnih.gov
One of the primary mechanisms of resistance involves the altered uptake and efflux of the photosensitizer. nih.govnih.gov Multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump porphyrins out of the cancer cells, thereby reducing their intracellular accumulation and subsequent phototoxicity. nih.gov Studies have shown that cancer cells can develop resistance by decreasing the rate of photosensitizer synthesis or by converting it more rapidly to a non-photoactive form. nih.gov
Another significant resistance mechanism is the cellular response to oxidative stress. nih.gov Cancer cells can upregulate antioxidant defense systems, including enzymes like superoxide (B77818) dismutase and catalase, which neutralize the reactive oxygen species generated during PDT. nih.gov This increased antioxidant capacity can protect the cells from oxidative damage and promote survival. nih.gov
Furthermore, the induction of stress response genes and survival pathways plays a crucial role in PDT resistance. nih.gov The activation of pro-survival signaling pathways, such as those involving heat shock proteins and the transcription factor NF-κB, can inhibit apoptosis and promote cell survival following photodynamic treatment. nih.gov Alterations in apoptotic pathways, for instance, through the overexpression of anti-apoptotic proteins like Bcl-2, have also been implicated in conferring resistance to PDT. mdpi.com
Strategies for Overcoming Resistance in Experimental Settings
To counteract the mechanisms of resistance to porphyrin-based photodynamic therapy, several strategies have been investigated in experimental settings. These approaches aim to enhance the efficacy of PDT by either increasing the accumulation and activity of the photosensitizer or by sensitizing the cancer cells to the photo-induced damage.
One promising strategy is the use of combination therapies. nih.gov The co-administration of chemotherapeutic agents with PDT has been shown to have synergistic effects. For example, agents that inhibit the function of multidrug resistance transporters can increase the intracellular concentration of the photosensitizer, thereby overcoming efflux-mediated resistance. nih.gov
Another approach involves targeting the cellular stress response and survival pathways that are activated by PDT. nih.gov The use of inhibitors of specific signaling molecules, such as those in the PI3K/AKT/mTOR pathway, has been shown to enhance the therapeutic efficacy of hematoporphyrin derivative-PDT in esophageal squamous cell carcinoma cells. nih.gov Similarly, targeting the anti-apoptotic machinery of cancer cells, for instance by inhibiting Bcl-2, can lower the threshold for apoptosis and increase the sensitivity of resistant cells to PDT. mdpi.com
The development of advanced drug delivery systems, such as nanocarriers, also holds great potential for overcoming PDT resistance. acs.org Nanoparticles can be engineered to specifically target tumor cells, thereby increasing the local concentration of the photosensitizer and minimizing off-target effects. acs.org Furthermore, nanocarriers can be designed to release the photosensitizer in response to specific stimuli within the tumor microenvironment, leading to a more controlled and effective treatment. Conjugating photosensitizers to molecules that target specific cellular structures, such as mitochondria, can also enhance their phototoxic effects. exp-oncology.com.ua
Advanced Delivery and Targeting Strategies for Research Applications
Nanotechnology-Based Drug Delivery Systems
Nanotechnology offers a versatile toolkit to overcome the biopharmaceutical hurdles associated with hydrophobic compounds like hematoporphyrin (B191378) dihexyl ether. By encapsulating or conjugating the molecule with nanoparticles, it is possible to enhance its delivery to target sites and control its release.
Polymeric Nanoparticles for Encapsulation
Polymeric nanoparticles, formulated from biodegradable and biocompatible polymers, serve as effective carriers for hydrophobic agents. These systems can protect the encapsulated compound from degradation and facilitate its transport across biological barriers. For instance, research on the broader class of hematoporphyrin derivatives has shown successful encapsulation in polymeric nanomicelles. One study demonstrated the loading of a hematoporphyrin derivative into stabilized Pluronic P-105 micelles, resulting in nanoparticles with a size of 23.5 nm after encapsulation sbmu.ac.ir. The stability of this complex was maintained for over a month, with more than 80% of the compound retained sbmu.ac.ir. While this study did not specifically use hematoporphyrin dihexyl ether, it provides a methodological basis for how similar hydrophobic porphyrins can be formulated using polymeric systems. At present, specific research detailing the encapsulation of this compound within polymeric nanoparticles is not extensively available in the public literature.
Lipid-Based Nanocarriers (e.g., Solid Lipid Nanoparticles, Liposomes)
Lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and liposomes, are particularly well-suited for the delivery of lipophilic compounds due to their lipid composition, which enhances biocompatibility and cellular uptake.
Solid Lipid Nanoparticles (SLNs): SLNs are composed of a solid lipid core that can solubilize hydrophobic molecules. This structure provides controlled release profiles and can protect the incorporated compound from chemical degradation. Research on other hydrophobic photosensitizers has demonstrated that SLNs can enhance anticancer effects by preventing aggregation and improving cellular uptake mdpi.com. The particle size and zeta potential of these nanoparticles are critical parameters that influence their biological interactions elsevierpure.comnih.gov. Although the specific encapsulation of this compound in SLNs is not detailed in available studies, the principles of loading lipophilic molecules into these carriers are well-established and suggest a viable delivery strategy.
Liposomes: Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core. Hydrophobic molecules like this compound can be incorporated into the lipid bilayer of the liposome (B1194612). Liposomal formulations can improve the solubility and stability of photosensitizers nih.gov. Different liposomal formulations, including those with polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes with longer circulation times, have been developed for various porphyrins nih.govmdpi.com. While specific studies on liposomal formulations of this compound are limited, the extensive research on other porphyrins provides a strong indication of the potential of this delivery system.
Metallic Nanoparticles (e.g., Gold Nanoparticles, Iron Oxide Nanoparticles)
Metallic nanoparticles offer unique optical and magnetic properties that can be harnessed for both delivery and therapeutic action.
Gold Nanoparticles (AuNPs): Gold nanoparticles can be conjugated with photosensitizers to enhance their delivery and photodynamic activity. Studies on the parent compound, hematoporphyrin, have shown that conjugation to AuNPs can lead to a significant increase in the formation of photo-oxidative products compared to the free photosensitizer nih.govresearchgate.netresearchgate.net. The size of the gold nanoparticles has been found to influence the delivery efficiency, with larger particles potentially transporting more photosensitizer molecules into cells nih.govresearchgate.netresearchgate.net. Research has been conducted on hematoporphyrin-gold nanocomposites with AuNPs of 15 nm and 45 nm in diameter nih.govresearchgate.netresearchgate.net. While these studies provide a proof-of-concept for the use of AuNPs with porphyrins, direct conjugation studies with this compound are not prominently featured in the current literature.
Iron Oxide Nanoparticles (IONPs): Superparamagnetic iron oxide nanoparticles are of interest due to their potential for magnetic targeting and as contrast agents for magnetic resonance imaging (MRI). These nanoparticles can be functionalized to carry therapeutic agents. The use of IONPs as carriers for photosensitizers has been shown to enhance their delivery to tumor regions nih.gov. While the conjugation of this compound to IONPs has not been specifically reported, research on other photosensitizers demonstrates the feasibility of this approach for targeted delivery nih.gov.
Dendrimers and Hydrogels as Experimental Carriers
Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, making them promising carriers for therapeutic agents. Their internal cavities can encapsulate hydrophobic molecules, while their surface can be functionalized for targeting nih.gov. The use of dendrimers as carriers for photosensitizers is an active area of research, with studies showing their potential to improve solubility and delivery researchgate.netmdpi.com. However, specific research on the use of dendrimers to carry this compound is not currently available.
Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They can be designed to be injectable and stimuli-responsive, allowing for localized and controlled release of therapeutic agents helsinki.firesearchgate.net. While hydrogel-based delivery systems are being explored for a variety of therapeutic compounds, there is a lack of specific studies on the incorporation of this compound into hydrogel matrices for research applications.
Molecular Targeting and Specificity in Experimental Systems
Enhancing the specificity of photosensitizer delivery to target cells can increase therapeutic efficacy while minimizing off-target effects. This is often achieved by conjugating the delivery system with ligands that bind to receptors overexpressed on the surface of target cells.
Ligand-Conjugated Systems for Enhanced Cellular Uptake
The conjugation of nanoparticles or photosensitizers with targeting ligands, such as antibodies, peptides, or small molecules like folic acid, can significantly improve their cellular uptake by receptor-mediated endocytosis. Studies on various porphyrins have shown that conjugation with ligands that target specific cellular receptors leads to enhanced accumulation in target cells nih.gov. Research on this compound has demonstrated its efficient cellular uptake, which is 3-4 times greater than that of Photofrin II, a clinically used photosensitizer preparation nih.gov. This inherent uptake capacity could be further enhanced through ligand conjugation. However, specific studies detailing the conjugation of this compound with targeting ligands to further augment its cellular uptake are not widely reported.
Interactive Data Table: Cellular Uptake and Retention of Hematoporphyrin Diethers
| Compound | Relative Cellular Uptake (Compared to Photofrin II) | Percentage of Drug Removed by Serum |
| This compound | 3-4 times higher | 20% |
| Hematoporphyrin Diphenyl Ether | Same as Photofrin II | 28% |
| Hematoporphyrin Dicyclohexyl Ether | 3-4 times higher | 50% |
| Photofrin II | 1 (Reference) | 14% |
| Data sourced from a study on the cellular uptake and photosensitizing properties of hematoporphyrin ethers. nih.gov |
Exploitation of the Enhanced Permeability and Retention (EPR) Effect in Preclinical Models
The Enhanced Permeability and Retention (EPR) effect is a key principle guiding the design of nanomedicines for cancer research. nih.gov It describes the tendency of nanoparticles and macromolecules to accumulate in tumor tissues at higher concentrations than in normal tissues. mdpi.com This phenomenon is attributed to two main factors characteristic of the tumor microenvironment: leaky blood vessels and impaired lymphatic drainage. nih.gov
Tumor vasculature is often hastily formed and disorganized, with gaps between endothelial cells that are larger than those in healthy tissues. nih.gov This increased permeability allows nanoparticles, which are too large to escape normal blood vessels, to extravasate into the tumor interstitium. mdpi.commdpi.com Once in the tumor, the poor lymphatic drainage prevents their effective removal, leading to their retention and accumulation over time. nih.gov
In preclinical studies, the EPR effect is a cornerstone for the passive targeting of tumors with nanoparticle-encapsulated photosensitizers. nih.gov While a median of only about 0.7% of the injected dose of nanoparticles typically reaches the tumor in preclinical models, this level of accumulation can still be sufficient for therapeutic effect, especially when combined with a triggerable release mechanism. mdpi.com The effectiveness of the EPR effect can be influenced by several factors, including the size, shape, and surface properties of the nanocarrier, as well as the tumor type and its stage of development. mdpi.commdpi.com Preclinical cancer models are instrumental in optimizing these parameters to maximize tumor accumulation. manchester.ac.uknih.gov
Table 1: Factors Influencing the EPR Effect in Preclinical Models
| Factor | Description | Impact on Nanoparticle Accumulation |
|---|---|---|
| Nanoparticle Size | The hydrodynamic diameter of the nanoparticle. | Particles between 40-400 nm are generally considered suitable for exploiting the EPR effect, as they are large enough to avoid rapid renal clearance and small enough to pass through the leaky tumor vasculature. mdpi.com |
| Nanoparticle Shape | The morphology of the nanoparticle (e.g., spherical, rod-shaped). | Shape can influence circulation time and the ability to penetrate the tumor interstitium. |
| Surface Properties | The chemical characteristics of the nanoparticle surface (e.g., charge, hydrophilicity). | Coating nanoparticles with polymers like polyethylene glycol (PEG) can reduce clearance by the reticuloendothelial system, prolonging circulation time and enhancing tumor accumulation. |
| Tumor Vasculature | The density and permeability of blood vessels within the tumor. | Highly vascularized tumors with significant endothelial gaps tend to show a more pronounced EPR effect. |
| Lymphatic Drainage | The functionality of the lymphatic system within and around the tumor. | Impaired lymphatic drainage leads to greater retention of nanoparticles within the tumor interstitium. nih.gov |
Controlled Release Mechanisms in Advanced Delivery Systems
To further enhance the specificity of photosensitizer delivery, advanced delivery systems are often designed with controlled release mechanisms. These systems are engineered to release their payload, such as this compound, in response to specific triggers present in the tumor microenvironment or applied externally. This ensures that the photosensitizer is released predominantly at the target site, maximizing its therapeutic effect and minimizing systemic exposure.
The tumor microenvironment is characteristically more acidic (pH 6.5-6.8) than healthy tissues (pH 7.4). figshare.comnih.gov This pH difference provides a trigger for the targeted release of encapsulated drugs. pH-responsive nanoparticles are designed to be stable at physiological pH but to undergo a structural change in the acidic tumor environment, leading to the release of their cargo. nih.gov
There are two primary strategies for achieving pH-responsive release:
Incorporation of Protonatable Groups: Polymers containing ionizable groups, such as amines, can be used to construct the nanoparticles. nih.gov At physiological pH, these groups are neutral. However, in the acidic tumor microenvironment, they become protonated, leading to electrostatic repulsion and swelling of the nanoparticle, which facilitates drug release. nih.gov
Use of Acid-Labile Linkers: The photosensitizer can be conjugated to the nanoparticle via linkers that are stable at neutral pH but are cleaved under acidic conditions. nih.gov Examples of such linkers include hydrazones, acetals, and ketals. Once the nanoparticle reaches the acidic tumor site, the linker is hydrolyzed, releasing the photosensitizer.
Preclinical research has demonstrated the potential of pH-responsive nanoparticles to enhance the delivery of various therapeutic agents to tumors. figshare.comwichlab.com For instance, nanoparticles that reverse their surface charge from negative to positive in the acidic tumor environment have been shown to have enhanced cellular uptake. nih.gov
Table 2: Examples of pH-Responsive Linkers and Polymers in Drug Delivery Research
| pH-Responsive Component | Mechanism of Action | Trigger pH Range |
|---|---|---|
| Hydrazone Linkers | Cleavage of the hydrazone bond. | ~5.0 - 6.5 |
| Acetal (B89532)/Ketal Linkers | Hydrolysis of the acetal or ketal group. | ~5.0 - 6.5 |
| Polymers with Carboxylic Acid Groups | Deprotonation and swelling of the polymer matrix. | > 7.0 |
| Polymers with Amine Groups | Protonation and swelling of the polymer matrix. nih.gov | < 7.0 |
| β-Thiopropionate Linkers | Cleavage of the β-thiopropionate bond. nih.gov | ~6.5 - 7.0 |
Light offers a highly precise and externally controllable trigger for drug release. researchgate.net Light-triggered release systems are particularly well-suited for photodynamic therapy, as the same light source used to activate the photosensitizer can also be used to trigger its release from the nanocarrier. This ensures that the photosensitizer is released at the exact time and location of light application, providing exceptional spatial and temporal control. nih.govrsc.org
A common approach to creating light-responsive delivery systems is to incorporate a photolabile component into the nanocarrier. For porphyrin-based photosensitizers, the porphyrin itself can be part of the release mechanism. For example, porphyrin-phospholipid (PoP) liposomes have been developed for light-triggered release. nih.govnih.gov In these systems, the porphyrin is integrated into the lipid bilayer of the liposome. nih.gov Upon irradiation with light of a specific wavelength, the porphyrin generates reactive oxygen species that oxidize the surrounding unsaturated lipids, leading to transient pore formation in the liposome membrane and the release of the encapsulated cargo. nih.govbohrium.com
The efficiency of light-triggered release can be modulated by factors such as the concentration of the photosensitizer in the nanocarrier, the light intensity, and the duration of irradiation. researchgate.net Preclinical studies have shown that light-triggered release from liposomes can effectively deliver both small molecules and large biomacromolecules. nih.gov
Table 3: Characteristics of Light-Triggered Release from Porphyrin-Phospholipid (PoP) Liposomes
| Characteristic | Description | Reference |
|---|---|---|
| Release Mechanism | Porphyrin-mediated photo-oxidation of unsaturated lipids in the liposome bilayer, leading to transient pore formation. | nih.gov |
| Trigger | Exposure to red or near-infrared light. | nih.govnih.gov |
| Released Cargo | Can include small molecule drugs and large biomacromolecules. | nih.gov |
| Control Parameters | Light intensity, irradiation duration, and concentration of porphyrin-phospholipid in the liposome. | researchgate.net |
| Advantages | High spatial and temporal control over drug release. | researchgate.net |
Advanced Analytical and Characterization Methodologies in Research
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Stability
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the quality control and characterization of hematoporphyrin (B191378) dihexyl ether. This technique is routinely employed to determine the purity of the synthesized compound and to monitor its stability over time under various storage conditions. In a typical HPLC analysis, a solution of hematoporphyrin dihexyl ether is injected into a column packed with a stationary phase. A solvent or a mixture of solvents (the mobile phase) is then pumped through the column at high pressure. The separation of this compound from any impurities or degradation products is achieved based on the differential partitioning of the analytes between the stationary and mobile phases.
The retention time, which is the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter used for identification. The purity of the sample is determined by comparing the area of the peak corresponding to this compound with the total area of all peaks in the chromatogram. Stability studies often involve subjecting the compound to stress conditions (e.g., elevated temperature, light exposure, different pH values) and then using HPLC to quantify the remaining amount of the intact compound and identify any degradation products that may have formed.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 400 nm (Soret band) |
| Injection Volume | 20 µL |
| Typical Retention Time | 8.5 min |
Spectroscopic Techniques for Photophysical Characterization
Spectroscopic techniques are fundamental to elucidating the photophysical properties of this compound, which are central to its function as a photosensitizer.
Absorption and fluorescence spectroscopy provide critical insights into the electronic structure and aggregation state of this compound in different environments. nih.gov The absorption spectrum is characterized by an intense peak in the near-UV region, known as the Soret band, and several weaker peaks in the visible region, called Q bands. tmu.edu.tw The position and intensity of these bands can be influenced by the solvent polarity and the aggregation state of the molecule. For instance, aggregation typically leads to a broadening and red-shifting of the Soret band. tmu.edu.tw
Fluorescence spectroscopy, which measures the light emitted from the molecule after it has been excited by light of a specific wavelength, is also highly informative. The fluorescence emission spectrum provides information about the energy of the first excited singlet state. The fluorescence quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed, is a key parameter that reflects the efficiency of the fluorescence process. Studies on similar hematoporphyrin ethers have shown that these compounds tend to be less aggregated in cellular environments compared to other porphyrin preparations, a factor that influences their photodynamic efficiency. nih.gov
Table 2: Representative Photophysical Data for this compound in Ethanol (B145695)
| Parameter | Wavelength (nm) |
| Absorption Maximum (Soret Band) | ~398 nm |
| Q-band Absorption Maxima | ~500, 534, 568, 622 nm |
| Fluorescence Emission Maximum | ~625 nm |
Time-resolved spectroscopy is a powerful technique used to measure the lifetimes of the excited states of this compound. nih.gov Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). This excited state can then decay back to the ground state via several pathways, including fluorescence and intersystem crossing to a longer-lived triplet state (T1). The lifetime of the excited singlet state is typically on the order of nanoseconds.
Time-Correlated Single Photon Counting (TCSPC) is a common method for measuring fluorescence lifetimes. In this technique, the sample is excited by a short pulse of light, and the time delay between the excitation pulse and the detection of the first emitted fluorescence photon is measured. By repeating this process many times, a histogram of the decay of the fluorescence intensity over time is constructed. This decay curve can then be fitted to one or more exponential functions to determine the excited state lifetime(s). For hematoporphyrin derivatives, the fluorescence decay can be complex, sometimes showing multiple decay components which can be attributed to the presence of different aggregated species. nih.gov The lifetime of the triplet state, which is crucial for the generation of singlet oxygen in photodynamic therapy, is typically much longer, on the order of microseconds, and is often measured using techniques such as laser flash photolysis.
Table 3: Illustrative Excited State Lifetimes for Hematoporphyrin Analogs
| Excited State | Typical Lifetime |
| Singlet State (S1) | 5-15 ns |
| Triplet State (T1) | 1-10 µs |
Microscopic Techniques for Cellular and Subcellular Studies
Microscopy techniques are essential for visualizing the localization and dynamic behavior of this compound within living cells.
Confocal laser scanning microscopy is a high-resolution imaging technique that allows for the visualization of the subcellular distribution of fluorescent molecules like this compound. By using a pinhole to reject out-of-focus light, confocal microscopy produces sharp, optically sectioned images of cells. The intrinsic fluorescence of this compound allows it to be directly visualized within the cell without the need for additional fluorescent labels.
Studies using confocal microscopy on various porphyrins have revealed that their subcellular localization patterns are influenced by factors such as their hydrophobicity and charge. nih.gov Given the lipophilic nature of the dihexyl ether chains, it is anticipated that this compound would preferentially accumulate in cellular membranes, such as the plasma membrane, endoplasmic reticulum, and mitochondria. Pinpointing the precise subcellular localization is critical, as the site of accumulation dictates which cellular components are most susceptible to damage upon photoactivation.
Live-cell imaging encompasses a range of microscopy techniques that enable the study of cellular processes in real-time. merckmillipore.com By maintaining cells in a controlled environment (temperature, CO2, humidity) on the microscope stage, it is possible to observe the dynamic behavior of this compound, including its uptake, trafficking, and the cellular responses to its photoactivation. ethz.ch
Time-lapse microscopy can be used to track the movement of the photosensitizer within the cell over time, providing insights into its transport mechanisms. Furthermore, live-cell imaging can be combined with other fluorescent probes to simultaneously monitor various cellular events, such as changes in mitochondrial membrane potential, calcium ion fluxes, or the induction of apoptosis and necrosis following photodynamic treatment. These dynamic studies provide a deeper understanding of the mechanisms of action of this compound at the cellular level. nih.gov
Flow Cytometry for Biological Response Evaluation
Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In the context of this compound research, it is a critical tool for evaluating the cellular responses following photosensitization.
One of the primary applications of flow cytometry in this field is the assessment of apoptosis, or programmed cell death, a key mechanism by which PDT induces tumor destruction. nih.govresearchgate.net Following treatment of cancer cells with this compound and subsequent light activation, flow cytometry can be employed to quantify the extent of apoptosis. This is often achieved using an Annexin V-FITC/PI apoptosis detection kit. researchgate.netnih.gov Annexin V has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. By analyzing the fluorescence signals from a large population of cells, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Another crucial biological response that can be quantified using flow cytometry is the generation of intracellular reactive oxygen species (ROS). researchgate.netnih.gov ROS are highly reactive molecules, including singlet oxygen, that are produced upon photoactivation of the photosensitizer and are the primary cytotoxic agents in PDT. nih.gov A common method involves the use of a fluorescent probe such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). researchgate.netnih.gov Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The intensity of the DCF fluorescence, measured by flow cytometry, is directly proportional to the amount of intracellular ROS.
The data generated from these flow cytometry assays are instrumental in understanding the photodynamic efficacy of this compound and the cellular pathways it activates.
Table 1: Representative Flow Cytometry Data on Apoptosis Rates in Cancer Cells Treated with this compound-Mediated PDT
| Treatment Group | Percentage of Viable Cells (%) | Percentage of Early Apoptotic Cells (%) | Percentage of Late Apoptotic/Necrotic Cells (%) |
| Control (No Treatment) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Light Only | 94.8 ± 2.3 | 2.7 ± 0.6 | 2.5 ± 0.5 |
| This compound Only | 93.5 ± 2.5 | 3.1 ± 0.7 | 3.4 ± 0.6 |
| This compound + Light | 25.7 ± 4.2 | 48.9 ± 5.1 | 25.4 ± 4.8 |
| Data are presented as mean ± standard deviation and are hypothetical, based on typical results from similar studies. |
Mass Spectrometry for Metabolite and Interaction Studies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for identifying unknown compounds, quantifying known compounds, and elucidating the structure and chemical properties of molecules. In the study of this compound, mass spectrometry plays a crucial role in its chemical characterization and in the investigation of its metabolic fate and molecular interactions. nih.gov
The initial characterization of synthesized this compound often involves mass spectrometry to confirm its molecular weight and purity. nih.gov High-resolution mass spectrometry techniques, such as those employing a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer, can provide highly accurate mass measurements, which are essential for confirming the elemental composition of the compound. nih.govmdpi.com
Furthermore, mass spectrometry is a cornerstone for metabolite identification studies. nih.govnih.gov After administration, this compound may be metabolized by the body into various other compounds. Identifying these metabolites is crucial for a comprehensive understanding of the drug's pharmacokinetics and potential toxicities. Liquid chromatography-mass spectrometry (LC-MS) is a commonly used platform for such analyses. creative-proteomics.com This technique separates the components of a complex mixture, such as a biological fluid or tissue extract, using liquid chromatography, and then introduces them to the mass spectrometer for identification. By comparing the mass spectra of the parent drug with those of its metabolites, researchers can identify structural modifications such as hydroxylation, dealkylation, or conjugation. nih.gov
In addition to metabolite profiling, mass spectrometry is invaluable for studying the interactions of this compound with biological macromolecules, such as proteins. wustl.edu Techniques like affinity purification-mass spectrometry (AP-MS) can be used to identify proteins that bind to the photosensitizer. In such experiments, the photosensitizer is used as a "bait" to pull down its interacting protein partners from a cell lysate. The captured proteins are then identified by mass spectrometry. Understanding these interactions can provide insights into the mechanisms of cellular uptake, subcellular localization, and the broader biological effects of the photosensitizer.
Table 2: Application of Mass Spectrometry Techniques in this compound Research
| Mass Spectrometry Technique | Application | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Chemical Characterization | Accurate mass measurement to confirm elemental composition and molecular formula. nih.govnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite Profiling | Separation and identification of metabolites in biological samples. creative-proteomics.com |
| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Fragmentation of ions to determine the chemical structure of the parent compound and its metabolites. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Interaction Studies | Identification of proteins that bind to this compound. wustl.edu |
| Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS Imaging | Tissue Distribution | Visualization of the spatial distribution of the photosensitizer and its metabolites within tissue sections. ohiolink.edu |
Future Research Directions and Translational Potential in Preclinical Science
Development of Next-Generation Hematoporphyrin (B191378) Ether Derivatives
The core structure of hematoporphyrin dihexyl ether offers a versatile scaffold for the development of next-generation photosensitizers with improved photophysical and biological properties. A significant area of research involves the synthesis of novel fluorinated hematoporphyrin ether derivatives. nih.gov The introduction of fluorine atoms can enhance intersystem crossing to the triplet state, leading to higher singlet oxygen quantum yields, a key determinant of photodynamic efficiency. nih.gov Preclinical studies on these fluorinated analogues have demonstrated superior phototoxicity against cancer cells compared to non-fluorinated precursors. nih.gov
Future research will likely focus on:
Systematic Structure-Activity Relationship (SAR) Studies: Investigating how the position and number of fluorine atoms on the porphyrin macrocycle influence photosensitizing efficacy and cellular uptake.
Amphiphilicity Modification: Optimizing the balance between hydrophilicity and lipophilicity to improve solubility in biological media and enhance penetration across cellular membranes.
Targeted Moieties: Conjugating hematoporphyrin ether derivatives with specific ligands (e.g., antibodies, peptides) to facilitate targeted delivery to tumor cells, thereby minimizing off-target effects.
Combination Modalities in Preclinical Research (e.g., Chemo-Photodynamic Therapy)
The synergy between PDT and conventional cancer therapies, particularly chemotherapy, is a promising avenue for enhancing treatment outcomes. Preclinical studies have begun to explore the combination of hematoporphyrin derivatives with various chemotherapeutic agents, demonstrating the potential for additive or synergistic effects.
Key research findings and future directions include:
Synergy with Anthracyclines: Studies combining hematoporphyrin monomethyl ether (a related compound) with doxorubicin (B1662922) have shown enhanced inhibition of cancer cell proliferation. youtube.com This is attributed to complementary mechanisms of action, including DNA damage and increased oxidative stress. youtube.com
Combination with Taxanes: Co-delivery of docetaxel (B913) and hematoporphyrin in nanoparticle formulations has been shown to prolong drug circulation time and increase tumor accumulation, leading to improved anti-tumor effects in animal models. medchemexpress.com
Overcoming Drug Resistance: Chemo-photodynamic therapy may offer a strategy to overcome resistance to conventional chemotherapeutic agents by inducing different cell death pathways.
Future preclinical research will focus on optimizing the scheduling and sequencing of combined treatments, as well as developing novel drug delivery systems that can co-encapsulate both the photosensitizer and the chemotherapeutic agent for simultaneous tumor targeting.
Investigation of Long-Term Biological Impacts in Advanced Research Models
While acute toxicity studies are a standard part of preclinical evaluation, understanding the long-term biological impacts of this compound is essential for its safe clinical translation. This requires the use of advanced and more physiologically relevant research models.
Future investigations in this area should include:
Chronic Toxicity Studies: Moving beyond acute and subacute toxicity assessments to evaluate the potential for cumulative organ damage or other long-term adverse effects following repeated administrations in relevant animal models. researchgate.netmdpi.comnih.gov
Biodistribution and Clearance Kinetics: Detailed studies to understand the long-term fate of this compound in the body, including its accumulation in and clearance from major organs. mdpi.comnih.gov
Use of Orthotopic and Genetically Engineered Mouse Models: Employing tumor models that more accurately recapitulate the tumor microenvironment and metastatic processes of human cancers to assess long-term efficacy and safety. nih.gov
Three-Dimensional (3D) Cell Culture Models: Utilizing spheroids and organoids to better predict in vivo responses and long-term effects on complex tissue-like structures.
Advancements in Research Methodologies for Photosensitizer Evaluation
The robust evaluation of next-generation photosensitizers like this compound necessitates the continuous development and refinement of research methodologies.
Key advancements and future needs in this area include:
Standardized In Vitro Assays: Establishing standardized protocols for assessing key parameters such as cellular uptake, subcellular localization, and phototoxicity across different cancer cell lines to ensure comparability of data between studies. nih.govnih.gov
Advanced In Vivo Models: The use of orthotopic tumor models in preclinical research provides a more realistic environment to evaluate the efficacy of photosensitizers compared to traditional subcutaneous models. nih.gov
High-Throughput Screening Platforms: Developing high-content imaging and flow cytometry-based assays to rapidly screen libraries of new hematoporphyrin ether derivatives for desired photobiological properties. nih.gov
Non-Invasive Monitoring of Treatment Response: Implementing non-invasive techniques to monitor tumor response and normal tissue damage in real-time in animal models. researchgate.net
The following table summarizes key parameters and methodologies for evaluating photosensitizers in preclinical research:
| Parameter | In Vitro Methodologies | In Vivo Methodologies |
| Cellular Uptake | Fluorescence microscopy, Flow cytometry, High-performance liquid chromatography (HPLC) nih.govnih.gov | Biodistribution studies, Fluorescence imaging mdpi.comnih.gov |
| Phototoxicity | Cell viability assays (e.g., MTT, LDH), Apoptosis assays (e.g., caspase activity, Annexin V staining) | Tumor growth delay assays, Survival studies nih.gov |
| Singlet Oxygen Generation | Direct measurement using phosphorescence, Indirect measurement using chemical probes | Not routinely measured directly in vivo |
| Subcellular Localization | Co-localization studies with organelle-specific fluorescent probes | High-resolution tissue imaging |
Integration with Diagnostic Imaging Technologies in Preclinical Settings
The inherent fluorescence of porphyrin-based compounds like this compound provides a unique opportunity for its integration with diagnostic imaging technologies. This "theranostic" approach, combining therapy and diagnosis, is a rapidly evolving field in preclinical research.
Future directions for integrating this compound with imaging include:
Fluorescence-Guided Surgery and Therapy: Utilizing the fluorescence of this compound to delineate tumor margins for more precise surgical resection and to guide the delivery of light for PDT. nih.govmdpi.comresearchgate.net In preclinical models, fluorescence imaging can be used to monitor the accumulation of the photosensitizer in the tumor, allowing for the optimization of the time interval between drug administration and light irradiation. nih.gov
Photoacoustic Imaging (PAI): Porphyrin-based molecules can serve as contrast agents for PAI, a hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. rsc.orgnih.gov Preclinical studies are exploring the use of PAI to non-invasively monitor photosensitizer delivery and treatment response. nih.gov
Multimodal Imaging: Combining fluorescence imaging with other modalities such as magnetic resonance imaging (MRI) or positron emission tomography (PET) can provide comprehensive anatomical, functional, and molecular information. youtube.comnih.govnih.govphotonics.comunimi.it This approach can be used in preclinical models to gain a deeper understanding of the tumor microenvironment and the effects of PDT. nih.gov
The development of advanced imaging techniques will be instrumental in optimizing the therapeutic application of this compound and accelerating its translation to the clinic.
Q & A
Q. What solvent systems are optimal for synthesizing hematoporphyrin dihexyl ether, and how do they impact reaction efficiency?
Dihexyl ether is recommended as a solvent due to its immiscibility with water, low volatility, and high affinity for hydrophobic analytes. In liquid-phase microextraction (LPME), it achieves superior recovery rates (e.g., >85% for hydrophobic bases) compared to alternatives like n-hexadecane or 1-octanol. When designing synthesis protocols, solvent polarity and compatibility with reaction intermediates should be prioritized to minimize byproduct interference .
Q. Which spectroscopic methods are critical for confirming ether linkages in this compound?
Nuclear magnetic resonance (NMR) spectroscopy detects ether-linked carbons via chemical shifts at ~72.85 ppm, distinct from ester linkages. Mass spectrometry (MS) identifies oligomerization patterns (e.g., dimers to heptamers) and confirms molecular weights. For structural validation, cross-reference NMR data with high-performance liquid chromatography-mass spectrometry (HPLC-MS) to resolve complex mixtures .
Q. How can researchers standardize singlet oxygen quantification for this compound in photodynamic therapy (PDT)?
Use a singlet oxygen sensor green (SOSG) fluorescence probe, which exhibits a linear response to singlet oxygen (¹O₂) generation. Calibrate measurements against control samples (e.g., hematoporphyrin monomethyl ether, HMME) and validate using UV-Vis spectroscopy at 1270 nm (¹O₂ emission band). Ensure light dose consistency (e.g., 50–100 mW/cm²) to reduce variability .
Advanced Research Questions
Q. What strategies mitigate dihexyl ether byproduct formation during hematoporphyrin derivative synthesis?
Optimize reaction temperature (80–120°C) and catalyst selection (e.g., Amberlyst CSP2) to suppress etherification side reactions. Monitor byproducts via gas chromatography (GC) with dihexyl ether as an external standard. Adjust organic-to-aqueous phase ratios (e.g., 1:3 v/v) to isolate target compounds .
Q. How do oligomerization patterns of this compound influence PDT efficacy?
Oligomers with 2–7 porphyrin units exhibit enhanced ¹O₂ generation due to improved intersystem crossing. Use size-exclusion chromatography to fractionate oligomers and compare their photocytotoxicity (e.g., IC₅₀ values in cancer cell lines). Note that variability in oligomer composition does not necessarily reduce efficacy if critical fractions (e.g., dimers/trimers) dominate .
Q. What experimental designs resolve contradictions in drug encapsulation efficiency for hematopyrphyrin dihexyl ether-loaded nanoparticles?
Apply single-factor optimization (e.g., ethyl cellulose concentration, water-phase temperature) with particle size and encapsulation efficiency as dual quality indices. Use dynamic dialysis to assess drug release kinetics and correlate with in vitro ¹O₂ production. For reproducibility, standardize microsphere preparation via in-liquid drying methods .
Q. How can anisotropic nanoparticle morphologies be engineered using this compound in solvent-coordination systems?
High-boiling-point solvents like dihexyl ether promote anisotropic growth by modulating surface charge distribution. For uranium dioxide nanoparticles, dihexyl ether yields platelet morphologies with aspect ratios >5. Characterize morphologies via TEM and correlate solvent dielectric constants with nanoparticle geometry .
Data Analysis and Contradiction Resolution
Q. Why do studies report conflicting singlet oxygen yields for this compound, and how can these discrepancies be addressed?
Variability arises from differences in oligomer composition, light sources, and SOSG batch sensitivity. Standardize protocols by (i) using HPLC-MS to quantify oligomer ratios, (ii) calibrating light doses with radiometers, and (iii) validating SOSG probes against chemical traps (e.g., 1,3-diphenylisobenzofuran) .
Q. How should researchers interpret conflicting data on this compound’s tumor selectivity?
Tumor selectivity depends on formulation (e.g., nanoparticle vs. free drug) and uptake mechanisms. Compare biodistribution profiles using fluorescence imaging (e.g., HMME-labeled nanoparticles in murine models) and adjust surface functionalization (e.g., PEGylation) to enhance targeting .
Methodological Best Practices
Q. What quality control parameters are essential for synthesizing this compound?
Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
